molecular formula C18H17F2NO3S B5634133 {1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone

{1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone

Cat. No. B5634133
M. Wt: 365.4 g/mol
InChI Key: YPVOEKKXJCVDGV-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to "{1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone" involves multiple steps, including substitution reactions and amidation processes. One such synthesis pathway involves the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with dichlorobenzenesulfonylchloride, highlighting the complexity and specificity required in the synthesis of these compounds (Karthik et al., 2021). Another approach uses piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showcasing the diverse starting points possible for synthesizing complex organic molecules (Zheng Rui).

Molecular Structure Analysis The molecular structure of these compounds is characterized using various spectroscopic techniques and single-crystal X-ray diffraction studies. These studies reveal that the piperidine ring often adopts a chair conformation, and the geometry around specific atoms (such as sulfur) can be distorted tetrahedral. Such structural insights are crucial for understanding the compound's reactivity and properties (Karthik et al., 2021).

Chemical Reactions and Properties The chemical reactivity of "{1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone" derivatives is explored through their synthesis and the interaction of different functional groups. This exploration often involves nucleophilic addition reactions and the use of various chlorides and sulfonyl groups to introduce new functionality to the piperidine core. The detailed chemical pathways provide insights into the versatility and potential applications of these compounds (Mallesha & Mohana, 2014).

Physical Properties Analysis Thermal and optical properties are part of the physical properties analysis. Thermogravimetric analysis shows that these compounds are stable over a range of temperatures, which is vital for their storage and application. Optical studies, including UV-visible spectroscopy, provide information on the electronic structure and potential applications in materials science (Karthik et al., 2021).

Chemical Properties Analysis The chemical properties of these compounds, such as their reactivity towards various nucleophiles, are critical for their potential applications in medicinal chemistry and other fields. Studies on these compounds' interactions and reactivity patterns help in designing molecules with desired functionalities and properties (Pouzet et al., 1998).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[3-(thiophene-2-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3S/c19-13-5-6-15(14(20)9-13)24-11-17(22)21-7-1-3-12(10-21)18(23)16-4-2-8-25-16/h2,4-6,8-9,12H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOEKKXJCVDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)F)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2,4-Difluorophenoxy)acetyl]-3-piperidinyl}(2-thienyl)methanone

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